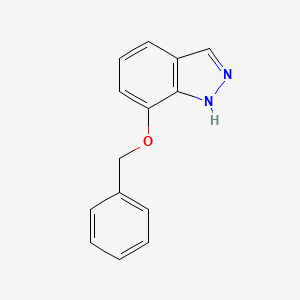

7-(Benzyloxy)-1H-indazole

描述

Contextualization of Indazole Scaffolds in Organic and Medicinal Chemistry Research

Indazole-based compounds are recognized as "privileged scaffolds" in medicinal chemistry, a designation for molecular frameworks that can bind to multiple biological targets. samipubco.comnih.govethernet.edu.et This versatility makes them invaluable starting points for drug discovery programs. samipubco.comresearcher.life

The indazole core is a key pharmacophore, a part of a molecule responsible for its biological activity, in a wide array of therapeutic agents. samipubco.comnih.gov Its unique structural and electronic properties allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets like proteins and enzymes. samipubco.com This has led to the development of several approved drugs containing the indazole moiety for the treatment of diseases ranging from cancer to inflammatory conditions. samipubco.comnih.gov

The significance of the indazole scaffold is often highlighted by comparing it to other "privileged" heterocyclic structures like indole (B1671886) and benzimidazole (B57391). researchgate.net While all three are bicyclic aromatic systems, the arrangement of nitrogen atoms in the indazole ring imparts a distinct electronic character and hydrogen bonding capability. samipubco.com This unique feature allows for a different spatial arrangement of substituents and interaction patterns with biological targets, offering medicinal chemists a valuable alternative in the quest for new and improved drugs.

Overview of 7-(Benzyloxy)-1H-Indazole as a Promising Chemical Entity for Research

Within the broad class of indazoles, this compound stands out as a particularly useful research chemical. Its structure features a benzyloxy group at the 7-position of the indazole core, a modification that significantly influences its chemical reactivity and potential applications.

| Property | Value |

|---|---|

| IUPAC Name | 7-(phenylmethoxy)-1H-indazole |

| CAS Number | 351210-09-8 |

| Molecular Formula | C14H12N2O |

| Molecular Weight | 224.26 g/mol |

The introduction of the benzyloxy group at the 7-position provides a handle for further chemical modification. The benzyl (B1604629) group can act as a protecting group, which can be removed at a later stage of a synthesis to reveal a reactive hydroxyl group. This strategic placement allows for the synthesis of a wide range of 7-substituted indazole derivatives with tailored properties.

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemimpex.com It serves as a crucial building block for the creation of compounds with potential anti-inflammatory and anticancer activities. researchgate.netchemimpex.com For instance, derivatives of this compound are investigated for their ability to modulate specific biological pathways implicated in disease. chemimpex.com

Historical Development and Current Trends in Benzyloxy-Substituted Indazole Research

The exploration of benzyloxy-substituted indazoles is closely tied to the broader development of indazole-based therapeutics. Early research focused on the synthesis and basic reactivity of these compounds. Over time, with the increasing recognition of the indazole scaffold as a privileged structure, research has shifted towards the design and synthesis of specific derivatives with optimized biological activity.

A notable trend is the use of benzyloxy-substituted indazoles in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors. For example, the anticancer drugs Pazopanib and Axitinib, while not directly derived from this compound, feature a substituted indazole core, highlighting the importance of this scaffold in modern drug discovery. nih.govchemicalbook.comgoogle.comacs.orgthieme-connect.com The synthesis of Pazopanib often starts from 3-methyl-6-nitro-1H-indazole, while Axitinib synthesis can involve 6-nitroindazole (B21905) or 6-iodoindazole as key intermediates. chemicalbook.comgoogle.comacs.orgrroij.comresearchgate.netgoogle.comchim.it

Current research continues to explore the synthetic utility of benzyloxy-substituted indazoles, developing more efficient and scalable synthetic routes. Furthermore, there is a growing interest in exploring their potential in other therapeutic areas beyond oncology, driven by the inherent versatility of the indazole scaffold.

Structure

3D Structure

属性

IUPAC Name |

7-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-13-8-4-7-12-9-15-16-14(12)13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMFSBSKPMBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658097 | |

| Record name | 7-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351210-09-8 | |

| Record name | 7-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Benzyloxy 1h Indazole and Its Derivatives

Strategic Approaches for 7-(Benzyloxy)-1H-Indazole Core Construction

The formation of the core indazole ring, particularly with a benzyloxy substituent at the C7 position, is the foundational step in the synthesis of related pharmaceutical intermediates. Methodologies have evolved from classical techniques to more efficient and environmentally benign modern protocols.

Benzylation of 7-Hydroxyindazole as a Primary Synthetic Route

The most direct and common method for the synthesis of this compound is the benzylation of the corresponding 7-hydroxyindazole precursor. This transformation relies on the protection of the phenolic hydroxyl group as a benzyl (B1604629) ether, a group chosen for its stability across a wide range of reaction conditions and its susceptibility to cleavage via methods like catalytic hydrogenolysis. nih.gov

The Williamson ether synthesis is a standard and widely applied protocol for this purpose. nih.gov In a typical procedure, 7-hydroxyindazole is treated with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This intermediate is then reacted in situ with benzyl bromide (BnBr) to yield this compound. nih.gov The reaction progress is monitored until the starting material is consumed, followed by a standard aqueous workup and purification by silica (B1680970) gel chromatography to isolate the final product. nih.gov

Table 1: Typical Reagents for Williamson Ether Synthesis of this compound

| Reagent Role | Example Compound | Solvent |

| Starting Material | 7-Hydroxyindazole | N,N-dimethylformamide (DMF) |

| Base | Sodium Hydride (NaH) | |

| Benzylating Agent | Benzyl Bromide (BnBr) |

Exploration of Novel and Efficient One-Pot Synthesis Protocols

In the pursuit of process efficiency, reduced waste, and operational simplicity, one-pot syntheses for indazole cores have gained significant traction. These protocols combine multiple reaction steps into a single operation without isolating intermediates, saving time and resources. While a one-pot synthesis directly yielding this compound is not prominently documented, various novel methods for constructing the core indazole ring can be adapted.

For instance, a one-pot procedure for synthesizing 1-alkyl-1H-indazoles has been developed involving the reaction of N,N-dialkylhydrazones with arynes, followed by either an N-chlorosuccinimide (NCS)-chlorination/aryne annulation or an acylation/deprotection sequence. nih.gov Another approach has demonstrated the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles from ortho-iodobenzyl bromides, which provides significantly higher yields than the corresponding two-step process. semanticscholar.org These methods highlight the trend towards creating the indazole skeleton through efficient, convergent pathways.

Application of Microwave and Ultrasonication Conditions in Synthesis

The application of non-conventional energy sources like microwave irradiation and ultrasonication has revolutionized synthetic organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. jchr.orgias.ac.in These "green chemistry" techniques are well-suited for the synthesis of heterocyclic compounds like indazoles.

Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly heat the reaction mixture, accelerating reaction rates. jchr.org This has been successfully applied to synthesize various indazole derivatives, including those from ortho-chlorobenzaldehydes and hydrazine (B178648) hydrates, proving to be a faster and more efficient alternative to conventional heating. jchr.orgmdpi.com

Similarly, ultrasound-assisted synthesis employs acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates chemical reactions. eresearchco.com This technique has been used for the one-pot synthesis of substituted 3-hydroxy-1H-indazoles under solvent-free conditions, demonstrating its potential for environmentally friendly and efficient heterocyclic construction. eresearchco.com The principles of both microwave and ultrasound assistance can be applied to the fundamental cyclization reactions that form the indazole core, offering promising avenues for optimizing the synthesis of this compound.

Regioselective Synthesis and Functional Group Derivatization of this compound Analogs

Once the this compound core is synthesized, its further derivatization is crucial for exploring structure-activity relationships in drug discovery. Regioselective functionalization of the indazole ring, particularly at the N1, C3, and C5 positions, is a key challenge addressed by modern synthetic strategies.

N-Substitution Strategies (e.g., at N1 position)

Alkylation of the indazole nitrogen is a common step in modifying the compound's properties. However, the 1H-indazole scaffold presents a challenge as it can be alkylated at either the N1 or N2 position, leading to a mixture of regioisomers. The development of highly regioselective protocols is therefore essential. nih.gov

The outcome of N-alkylation is heavily influenced by the choice of base, solvent, and the electronic and steric nature of substituents on the indazole ring. nih.govbeilstein-journals.org A systematic study revealed that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 selectivity. nih.govnih.gov This N1 selectivity is often considered to be under thermodynamic control, as the N1-substituted product is typically more stable. nih.gov

Conversely, achieving selective N2-alkylation is also possible and sometimes desirable. It has been shown that electron-withdrawing substituents at the C7 position, such as nitro (NO₂) or methoxycarbonyl (CO₂Me) groups, can confer excellent N2 regioselectivity (≥96%). nih.govnih.gov This directing effect is a critical consideration for the derivatization of 7-substituted indazoles like this compound, where the electronic properties of the benzyloxy group can influence the N1/N2 ratio. Trifluoromethanesulfonic acid or copper(II) triflate have also been used to promote selective N2-alkylation with alkyl trichloroacetimidates. organic-chemistry.org

Table 2: Factors Influencing Regioselectivity of Indazole N-Alkylation

| Factor | Favors N1-Alkylation | Favors N2-Alkylation |

| Base/Solvent System | Sodium Hydride (NaH) in THF | Varies; sometimes solvent-dependent (e.g., DMSO) |

| Control | Thermodynamic | Kinetic |

| C7-Substituent | Electron-donating groups (generally) | Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) |

Functionalization at C3, C5, and Other Positions of the Indazole Ring

Beyond N-substitution, the functionalization of the carbon atoms of the indazole ring is vital for creating structural diversity. The C3 and C7 positions are particularly important targets for modification.

C3 Position: The C3 position of the indazole is often functionalized to modulate biological activity. mdpi.com A common strategy involves first halogenating the C3 position, typically with iodine or bromine, to create a versatile handle for subsequent cross-coupling reactions. chim.it The resulting 3-iodo or 3-bromo-indazole can then undergo palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling to introduce a wide variety of aryl or heteroaryl groups. mdpi.com For these reactions to proceed efficiently, the indazole N-H is often protected, for example, with a tert-butoxycarbonyl (Boc) group. mdpi.com

C7 Position: Direct functionalization at the C7 position is also a valuable strategy. A direct and regioselective bromination at C7 of 4-substituted 1H-indazoles has been developed. nih.gov The resulting 7-bromoindazoles are excellent substrates for palladium-catalyzed Suzuki-Miyaura reactions, allowing for the introduction of various aryl moieties at this position. nih.gov This highlights a powerful method for building molecular complexity directly on the benzene (B151609) portion of the indazole core.

Other Positions: The synthesis of polysubstituted indazoles allows for fine-tuning of molecular properties. For example, a multi-step synthesis starting from 2,3-difluorobenzoic acid has been used to produce 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, demonstrating simultaneous control over functionalization at the C3, C5, and C7 positions. researchgate.net Such multi-functionalized building blocks are invaluable for constructing complex target molecules.

Introduction of Diverse Substituents on the Benzyloxy Moiety and Indazole Core

The functionalization of the this compound scaffold is a critical step in the synthesis of complex derivatives for various applications, including pharmaceutical development. myskinrecipes.com The strategic introduction of diverse substituents onto both the benzyloxy group and the indazole core allows for the fine-tuning of the molecule's physicochemical and biological properties. The benzyl-protected hydroxyl group at the 7-position is particularly advantageous as it allows for selective deprotection and subsequent functionalization in multi-step synthetic sequences. myskinrecipes.com

Functionalization of the Indazole Core:

The indazole core offers several positions for substitution, most notably on the nitrogen atoms (N-1 and N-2) and the carbon atoms of the bicyclic ring. Regioselective N-alkylation is a significant challenge, as the reaction can yield a mixture of N-1 and N-2 isomers. beilstein-journals.org The choice of reaction conditions, including the base and solvent, as well as the electronic and steric nature of existing substituents on the indazole ring, heavily influences the regiochemical outcome. beilstein-journals.org

For instance, studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide tends to favor N-1 alkylation. beilstein-journals.org However, the substituent at the C-7 position can dramatically alter this selectivity. The presence of electron-withdrawing groups, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), at the C-7 position has been shown to confer excellent N-2 regioselectivity (≥ 96%). beilstein-journals.org

Further modifications to the indazole core can be achieved through various organic reactions. For example, bromination at the C-3 position can be accomplished, and this bromo-derivative can then serve as a handle for further diversification through cross-coupling reactions. nih.gov This allows for the introduction of a wide array of functional groups, leading to the synthesis of novel indazole derivatives. nih.govjapsonline.com

| C-7 Substituent | Reaction Conditions | Major Isomer | Observed Regioselectivity |

|---|---|---|---|

| -H (unsubstituted) | NaH, THF, Alkyl Bromide | N-1 | N-1 favored |

| -NO₂ | NaH, THF, Alkyl Bromide | N-2 | ≥ 96% N-2 |

| -CO₂Me | NaH, THF, Alkyl Bromide | N-2 | ≥ 96% N-2 |

Functionalization of the Benzyloxy Moiety:

Catalyst Development and Mechanistic Insights in Indazole Synthesis

The synthesis of the indazole ring system has been the subject of extensive research, leading to the development of numerous catalytic methods and a deeper understanding of the underlying reaction mechanisms. nih.gov Transition-metal catalysis, in particular, has emerged as a powerful tool for constructing the indazole core with high efficiency and functional group tolerance. researchgate.net

Catalyst Development:

A variety of transition metals, including palladium, copper, rhodium, and cobalt, have been successfully employed to catalyze indazole synthesis. nih.gov Copper-catalyzed reactions are particularly prevalent. For example, a copper-catalyzed intramolecular Ullmann-type cyclization has been developed for the synthesis of fluorinated indazoles. scispace.com The optimization of this reaction was aided by high-throughput screening and statistical modeling to identify safe and effective conditions. scispace.com Similarly, Cu(OAc)₂·H₂O and Cu₂O have been used as catalysts for the cyclization of o-haloaryl N-sulfonylhydrazones to form 1H-indazoles. nih.gov

Palladium-catalyzed reactions also feature prominently in indazole synthesis. An intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov Another approach involves the Pd(OAc)₂-mediated oxidative benzannulation of pyrazoles with internal alkynes. nih.gov

More recently, efforts have focused on developing more sustainable and reusable catalysts. For instance, magnetic nanoparticles combining an organic-inorganic hybrid polyhedral oligomeric silsesquioxane with a cobalt catalyst have been utilized for the one-pot synthesis of spirooxindole derivatives, showcasing the potential for heterogeneous catalysis in related heterocyclic syntheses. researchgate.net

| Catalyst System | Reaction Type | Starting Materials |

|---|---|---|

| Palladium (ligand-free) | Intramolecular C-H Amination | Aminohydrazones |

| Copper | Intramolecular Ullmann Cyclization | Hydrazones from o-halobenzaldehydes |

| Cu(OAc)₂·H₂O | Cyclization | o-haloaryl N-sulfonylhydrazones |

| Rhodium/Copper | C-H Activation / C-N/N-N Coupling | Imidate esters and nitrosobenzenes |

| Silver(I) | Intramolecular Oxidative C-H Amination | N-Arylhydrazones |

Mechanistic Insights:

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the N-alkylation of indazoles, Density Functional Theory (DFT) calculations have provided valuable insights. These studies suggest that when cesium is present, a chelation mechanism leads to the formation of N-1 substituted products. researchgate.net In contrast, other non-covalent interactions are believed to drive the formation of N-2 products. researchgate.net

The mechanism for the formation of the indazole ring itself often involves a key N-N bond formation step coupled with a cyclization event. In transition-metal-catalyzed C-H activation/annulation reactions, the proposed mechanism involves C-H amidation followed by N-N bond formation. researchgate.net In the case of the reaction between indazoles and formaldehyde (B43269) in acidic aqueous solutions, mechanistic studies have shown that the reaction proceeds through the interaction of the neutral indazole tautomer with protonated formaldehyde, rather than a direct reaction involving the indazolium cation. nih.gov This understanding is critical for controlling the outcome of reactions involving the functionalization of the indazole N-H bond. nih.gov

Comprehensive Biological Activities and Pharmacological Mechanisms of 7 Benzyloxy 1h Indazole and Analogs

Investigation of Anticancer and Antiproliferative Effects

The indazole core is a significant scaffold in the development of anticancer agents, with several indazole-based drugs approved for clinical use. nih.govresearchgate.net Research into 7-(Benzyloxy)-1H-indazole and its analogs has revealed a range of anticancer activities, targeting various cancer cell lines and molecular pathways.

Derivatives of 1H-indazole have been synthesized and evaluated for their inhibitory activities against several human cancer cell lines. nih.gov One study designed a series of indazole derivatives and tested their effects on human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.gov

Among the synthesized compounds, one particular derivative, compound 6o , demonstrated a notable inhibitory effect against the K562 cell line, with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.gov This compound also exhibited significant selectivity, as its IC50 value for normal human embryonic kidney cells (HEK-293) was 33.2 µM, suggesting a lower toxicity profile for non-cancerous cells. nih.gov

Another compound, 5k , showed the most potent inhibitory effect against Hep-G2 cells with an IC50 of 3.32 µM. nih.gov However, it also displayed high toxicity towards normal cells (HEK-293, IC50 = 12.17 µM), indicating poor selectivity. nih.gov The study also noted that many of the mercapto-derived target compounds demonstrated better antitumor activity against Hep-G2 cells compared to the other three cancer cell lines. nih.gov

Antiproliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| 6o | HEK-293 (Normal Kidney) | 33.2 |

| 5k | Hep-G2 (Hepatoma) | 3.32 |

| 5k | HEK-293 (Normal Kidney) | 12.17 |

This table summarizes the 50% inhibitory concentration (IC50) values of specific indazole derivatives against different human cancer cell lines and a normal cell line, as reported in a study on their antitumor activity. nih.gov

The anticancer effects of indazole derivatives are often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. For instance, compound 6o was found to affect apoptosis and the cell cycle in a concentration-dependent manner. nih.gov

In another study, a different indazole derivative, compound 2f , was shown to dose-dependently promote apoptosis in the 4T1 breast cancer cell line. rsc.org This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Compound 2f also led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels in 4T1 cells. rsc.org

Furthermore, some benzimidazole (B57391) derivatives, which share a similar heterocyclic structure, have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including A549 lung cancer cells. mdpi.comnih.gov

The pro-apoptotic activity of indazole derivatives can be attributed to their interaction with specific molecular pathways that regulate cell death. Compound 6o , for example, is believed to exert its effects by inhibiting members of the Bcl2 family and the p53/MDM2 pathway. nih.gov The Bcl-2 family of proteins are key regulators of apoptosis, and their inhibition can trigger cancer cell death. rsc.orgnih.gov

The p53 tumor suppressor protein is a critical component of the cellular defense against cancer. nih.gov Its activity is negatively regulated by MDM2. nih.gov Inhibition of the p53-MDM2 interaction can therefore activate the p53 pathway, leading to cell cycle arrest and apoptosis. scienceopen.com Some benzimidazole anthelmintics have been found to activate the p53 pathway by downregulating its negative regulators, Mdm2 and MdmX. mdpi.com

Indazole derivatives have also been identified as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. This compound is used as a key intermediate in the synthesis of kinase inhibitors for cancer treatment. myskinrecipes.com

FGFRs: An indazole-based pharmacophore has been identified for the inhibition of fibroblast growth factor receptor (FGFR) kinases, which are validated targets in cancer therapy. nih.gov A library of indazole-containing fragments was shown to inhibit FGFR1-3 in the micromolar range. nih.gov

EGFR: While not directly about this compound, related heterocyclic compounds have been developed as inhibitors of the epidermal growth factor receptor (EGFR), including its mutant forms that confer resistance to treatment. nih.govmdpi.comyoutube.com

Other Kinases: The indazole scaffold is a component of several FDA-approved small molecule anti-cancer drugs that target various kinases. rsc.org

Antimicrobial and Antivirulence Research

In addition to their anticancer properties, this compound and its analogs have been investigated for their potential as antimicrobial and antivirulence agents.

While many studies on indazole derivatives focus on anticancer activities, the broader class of indole (B1671886) derivatives, which includes 7-benzyloxyindole (B21248) (7BOI), has shown promise in combating bacterial virulence without directly killing the bacteria. researchgate.netnih.gov This antivirulence approach is thought to be less likely to promote drug resistance. nih.govbeilstein-journals.org

Staphylococcus aureus is a major cause of infections and has developed resistance to multiple drugs. nih.govnih.gov 7-benzyloxyindole has been shown to attenuate the virulence of S. aureus. researchgate.netnih.gov Specifically, treatment with 7BOI inhibited the production of staphyloxanthin, a carotenoid pigment that protects the bacteria from reactive oxygen species and the host immune system. researchgate.netnih.gov This made the bacteria more susceptible to being killed by hydrogen peroxide and human whole blood. researchgate.netnih.gov

Furthermore, 7BOI was found to repress the expression of several virulence genes in S. aureus, including those for α-hemolysin (hla), enterotoxin B (seb), and certain proteases (splA and sspA). researchgate.netnih.gov It also modulated the expression of important regulatory genes, agrA and sarA. researchgate.netnih.gov These findings suggest that indole derivatives like 7-benzyloxyindole could be valuable in developing strategies against persistent S. aureus infections. researchgate.netnih.gov

Effects of 7-Benzyloxyindole (7BOI) on Staphylococcus aureus Virulence

| Virulence Factor/Gene | Effect of 7BOI Treatment |

| Staphyloxanthin Production | Inhibited |

| Hemolytic Activity | Inhibited |

| Susceptibility to H2O2 | Increased |

| Susceptibility to Human Whole Blood | Increased |

| hla (α-hemolysin) Gene Expression | Repressed |

| seb (enterotoxin B) Gene Expression | Repressed |

| splA and sspA (protease) Gene Expression | Repressed |

| agrA and sarA (regulatory) Gene Expression | Modulated |

This table summarizes the observed effects of 7-benzyloxyindole on various virulence factors and gene expressions in Staphylococcus aureus, highlighting its potential as an antivirulence agent. researchgate.netnih.gov

Antifungal Properties

The investigation into the antifungal properties of indazole derivatives is an active area of research, with many compounds showing promise against various fungal pathogens. nih.gov However, specific studies detailing the antifungal activity of this compound are not readily found in the current scientific literature.

Research on structurally similar compounds, such as 7-benzyloxyindole, has demonstrated notable effects against the opportunistic fungal pathogen Candida albicans. Specifically, 7-benzyloxyindole has been shown to effectively inhibit biofilm formation and the crucial virulence factor of hyphal formation in C. albicans. nih.govnih.gov This activity is significant as it does not necessarily kill the planktonic cells but rather interferes with the pathogen's ability to form resilient communities, a key aspect of its virulence. nih.govnih.gov Transcriptomic analysis of C. albicans treated with 7-benzyloxyindole revealed the downregulation of several genes related to hyphae and biofilm formation, such as ALS3, ECE1, HWP1, and RBT1. nih.gov

It is important to emphasize that while these findings for 7-benzyloxyindole are compelling, they cannot be directly extrapolated to this compound without dedicated experimental validation. The difference in the core heterocyclic ring structure (indole vs. indazole) can significantly impact the compound's biological activity.

Attenuation of Virulence Factors and Gene Expression (e.g., α-hemolysin, enterotoxin seb, protease genes splA and sspA, regulatory genes agrA and sarA)

The strategy of targeting bacterial virulence factors is a promising alternative to traditional antibiotics, as it may exert less selective pressure for the development of resistance. researchgate.netnih.gov Research into the anti-virulence properties of compounds related to this compound has yielded significant findings.

Specifically, the indole analog, 7-benzyloxyindole (7BOI), has been shown to attenuate the virulence of Staphylococcus aureus. researchgate.netnih.gov Transcriptional analyses have demonstrated that 7-benzyloxyindole can repress the expression of several key virulence genes. researchgate.netnih.gov These include:

α-hemolysin (hla): A potent cytotoxin that forms pores in host cell membranes.

Enterotoxin seb (seb): A superantigen that can cause food poisoning and toxic shock syndrome.

Protease genes (splA and sspA): Enzymes that can degrade host tissues.

Furthermore, 7-benzyloxyindole has been observed to modulate the expression of important regulatory genes in S. aureus, such as agrA and sarA , which control a wide range of virulence factors. researchgate.netnih.gov

It is crucial to reiterate that these findings are specific to 7-benzyloxyindole. As of the current available literature, there are no specific studies demonstrating that this compound possesses similar activity in attenuating these specific virulence factors or modulating the agrA and sarA regulatory genes in S. aureus.

Antiprotozoal Activity (e.g., against Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, and the search for new, effective, and safe therapeutic agents is ongoing. researchgate.net The indazole scaffold has been identified as a promising starting point for the development of novel anti-trypanosomal drugs. researchgate.net Various indazole derivatives have been synthesized and evaluated for their activity against T. cruzi, with some compounds demonstrating potent growth inhibition of the parasite. researchgate.net

However, a review of the existing scientific literature does not yield specific data on the antiprotozoal activity of this compound against Trypanosoma cruzi. While the broader class of indazoles shows potential, dedicated studies on this particular compound are required to ascertain its efficacy.

Anti-inflammatory and Immunomodulatory Profiling

The indazole core is a feature of several compounds with known anti-inflammatory properties. nih.govresearchgate.net These derivatives are explored for their potential to modulate inflammatory pathways, offering therapeutic possibilities for a range of inflammatory conditions.

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase-2 (COX-2), iNOS)

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that are upregulated during inflammation and contribute to the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide. nih.gov Consequently, they are important targets for the development of anti-inflammatory drugs.

In Vitro Cellular Models for Anti-inflammatory Evaluation (e.g., RAW264.7 cells)

The murine macrophage cell line, RAW264.7, is a widely used and well-established in vitro model to screen for and evaluate the anti-inflammatory properties of chemical compounds. nih.govcytion.com Upon stimulation with agents like lipopolysaccharide (LPS), these cells produce a range of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The ability of a test compound to inhibit the production of these mediators in LPS-stimulated RAW264.7 cells is a strong indicator of its potential anti-inflammatory activity.

While this cellular model is a standard for such evaluations, there are currently no published studies that have specifically used RAW264.7 cells to assess the anti-inflammatory effects of this compound.

In Vivo Models for Assessing Anti-inflammatory Efficacy (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a classic and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of new compounds. nih.govresearchgate.net The subcutaneous injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, which can be quantified over time. nih.gov The ability of a compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy. researchgate.net

Despite the utility of this model in preclinical drug development, there is no evidence in the current scientific literature to suggest that this compound has been evaluated for its anti-inflammatory effects using the carrageenan-induced paw edema model.

Neuropharmacological and CNS-Related Studies

The therapeutic potential of indazole derivatives, including this compound and its analogs, has been a subject of extensive research in the field of neuropharmacology. These compounds have demonstrated a range of activities targeting key enzymes and pathways implicated in the pathophysiology of central nervous system (CNS) disorders, particularly neurodegenerative diseases like Alzheimer's disease.

The inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Research has shown that certain indazole derivatives are effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

A study focused on a new family of 5-substituted indazole derivatives highlighted their multitarget profile, which includes the inhibition of both AChE and BuChE. nih.gov This dual inhibitory action is considered beneficial as both enzymes contribute to the depletion of acetylcholine in the brain. For instance, some of these 5-substituted indazole derivatives were found to act as simultaneous inhibitors of both cholinesterases and beta-secretase 1 (BACE1), another key enzyme in Alzheimer's pathology. nih.gov

Another line of research has explored thiazoloindazole-based compounds as potent AChE inhibitors. researchgate.net Molecular docking studies have suggested that certain nitroindazole-based compounds could outperform well-established AChE inhibitors like donepezil. researchgate.net One particular thiazoloindazole-based derivative, Tl45b, demonstrated superior performance with a very low IC50 value, indicating high inhibitory potency against AChE. researchgate.net The structure-activity relationship (SAR) analysis revealed that derivatives containing a bis(trifluoromethyl)phenyl-triazolyl group showed the most promising activity against AChE. researchgate.net

Inhibitory Activity of Indazole Analogs against Cholinesterases

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Tl45b | AChE | 0.071 ± 0.014 | researchgate.net |

| 5-substituted indazole derivatives (general) | AChE/BuChE | Data not specified | nih.gov |

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like dopamine (B1211576) and serotonin. The inhibition of MAO, particularly MAO-B, is a therapeutic target for neurodegenerative disorders such as Parkinson's disease. Indazole derivatives have emerged as potent and selective inhibitors of MAO-B.

Studies have identified several indazole-based compounds with significant MAO-B inhibitory activity. For example, [¹¹C]SL25.1188 has been developed as a reversible PET tracer for MAO-B, demonstrating high brain permeability. nih.gov This suggests that the indazole scaffold is suitable for designing CNS-active agents.

Beta-secretase 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients. Consequently, inhibiting BACE1 is a major therapeutic goal.

Research has led to the development of a new family of 5-substituted indazole derivatives that exhibit BACE1 inhibitory activity. nih.gov These compounds often possess a multitarget profile, simultaneously inhibiting cholinesterases. nih.gov The investigation into these derivatives involved introducing various functional groups at the 5-position of the indazole structure, such as indazolyl benzamides, indazolyl ureas, and 5-piperidinopropylaminoindazole derivatives, to explore chemical diversity and optimize inhibitory potential. nih.gov

BACE1 Inhibitory Profile of 5-Substituted Indazole Derivatives

| Compound Type | BACE1 Inhibition at 10 µM | Reference |

|---|---|---|

| 5-aminoindazole ethers (27–34) | Variable | nih.gov |

| 5-piperidinopropylamine (1–6) | Active | nih.gov |

| Indazolyl benzamide (B126) (7) | Inactive | nih.gov |

| Indazolyl ureas (8–12) | Variable | nih.gov |

Beyond neurodegenerative diseases, certain indazole derivatives have shown effects on cellular proliferation that could be relevant to vascular conditions. The compound YC-1, a benzyl (B1604629) indazole derivative, has been studied for its ability to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a process implicated in the development of atherosclerosis and restenosis.

The anti-proliferative effect of YC-1 is mediated through the cyclic GMP (cGMP) pathway. It directly activates soluble guanylate cyclase (sGC) in VSMCs, leading to an increase in cGMP levels. This, in turn, inhibits DNA synthesis and blocks the cell cycle progression at the G1/S-phase. The mechanism of YC-1 also involves the modulation of other key molecular targets. It has been shown to suppress transforming growth factor-beta1 (TGF-β1) and focal adhesion kinase (FAK), both of which are involved in cell proliferation and migration.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of biochemical processes in the brain. The development of specific PET radiotracers is crucial for diagnosing and monitoring neurodegenerative diseases like Alzheimer's. Imaging AChE is valuable for understanding the disease and for monitoring the efficacy of cholinesterase inhibitors. nih.gov

PET probes for AChE can be categorized as either substrate-type or ligand-type. nih.gov Substrate-type tracers, such as N-[(11)C]methylpiperidin-4-yl acetate (B1210297) ([(11)C]MP4A), have been widely used in clinical studies to measure AChE activity. nih.gov Additionally, several radiolabeled cholinesterase inhibitors have been developed as ligand-type PET probes for mapping AChE in the brain. nih.gov

While specific PET radiotracers based on the this compound scaffold for AChE measurement have not been extensively reported in the literature, the known properties of indazole derivatives as potent enzyme inhibitors make them attractive candidates for such development. The synthesis of radiotracers typically involves labeling with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.gov The indazole core provides a versatile platform for chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties, including the crucial ability to cross the blood-brain barrier, which is essential for a successful CNS PET tracer.

For any compound to be effective in treating CNS disorders, it must be able to cross the blood-brain barrier (BBB). The ability of indazole derivatives to penetrate the BBB has been a key aspect of their development as potential neuropharmacological agents.

Several studies have indicated that indazole-based compounds can be designed to have good BBB permeability. For example, research on indazole derivatives as selective butyrylcholinesterase inhibitors has shown that some of these compounds can effectively permeate the BBB in in vitro models. researchgate.net The development of the indazole-based PET tracer for MAO-B, [¹¹C]SL25.1188, also confirms that this chemical scaffold can be modified to achieve high brain permeability. nih.gov These findings underscore the potential of the indazole core in the design of CNS-penetrant drugs.

Other Noteworthy Biological Activities

The versatile scaffold of 1H-indazole has prompted extensive research into its derivatives for a wide array of biological applications. Beyond the more extensively studied areas, several other noteworthy biological activities have been reported for this compound and its analogs, highlighting the therapeutic potential of this chemical class. These activities include antiarrhythmic, antihistaminic, DNA gyrase B inhibition, nitric oxide synthase (NOS) inhibition, and cell cycle inhibitory effects.

The indazole nucleus is a structural motif found in various pharmacologically active compounds, and its derivatives have been investigated for their potential cardiovascular and anti-inflammatory effects. nih.gov While specific studies on the antiarrhythmic and antihistaminic properties of this compound are not extensively detailed in publicly available literature, the broader class of indazole derivatives has shown promise in these areas.

Some indazole derivatives have been explored for their antiarrhythmic potential. nih.gov The structural features of the indazole ring allow for interactions with various ion channels and receptors that are crucial in regulating cardiac rhythm. However, the specific structure-activity relationships (SAR) that govern the antiarrhythmic effects of 7-substituted indazoles, particularly those with a benzyloxy group, remain an area for further investigation.

Similarly, the potential for antihistaminic activity exists within the indazole chemical space. Histamine receptors play a key role in allergic and inflammatory responses, and compounds that can block these receptors are of significant therapeutic interest. While some N-benzylpiperazino derivatives of other heterocyclic systems have demonstrated potent H1-antihistamine activity, dedicated studies on this compound analogs are needed to establish their efficacy and SAR in this context. nih.gov The exploration of different substituents on the indazole ring is crucial for optimizing these potential activities.

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents. The B subunit of DNA gyrase (GyrB) has an ATP-binding site that can be targeted by inhibitors. While research specifically detailing the DNA gyrase B inhibitory activity of this compound is limited, related heterocyclic scaffolds have shown significant promise.

Analogs of this compound, particularly those with modifications at other positions of the indazole ring, could potentially exhibit inhibitory activity against DNA gyrase B. The benzyloxy group, being a relatively large and lipophilic substituent, can influence the binding of the molecule to the ATP-binding pocket of GyrB. The orientation and interactions of this group within the active site would be critical for determining the inhibitory potency. Further research, including synthesis and biological evaluation of a series of this compound analogs, is necessary to explore this potential antibacterial application.

Table 1: DNA Gyrase B Inhibitory Activity of Selected Heterocyclic Compounds No specific data is available for this compound. The following table is illustrative of the data that would be generated in such studies.

| Compound ID | Modification on Indazole Ring | Target Organism | IC50 (µM) |

| Analog A | 3-carboxamide | Escherichia coli | Data not available |

| Analog B | 5-nitro | Staphylococcus aureus | Data not available |

| Analog C | 6-fluoro | Pseudomonas aeruginosa | Data not available |

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological and pathological processes, and its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). Overproduction of NO by nNOS and iNOS has been implicated in various inflammatory and neurodegenerative diseases, making the development of selective NOS inhibitors a significant therapeutic goal.

A study on a series of 7-substituted-indazoles revealed their potential as inhibitors of nitric oxide synthases. nih.gov For instance, 1H-indazole-7-carbonitrile was found to be a potent inhibitor, equipotent to the well-known NOS inhibitor 7-nitro-1H-indazole. nih.gov This compound demonstrated a preference for constitutive NOS (nNOS and eNOS) over inducible NOS (iNOS). nih.gov The inhibition of NO formation was found to be competitive with respect to both the substrate L-arginine and the cofactor tetrahydrobiopterin. nih.gov

While this compound was not explicitly evaluated in this study, the findings for other 7-substituted indazoles provide valuable insights into the structure-activity relationship. The nature of the substituent at the 7-position significantly influences both the potency and selectivity of NOS inhibition. nih.gov The bulky and electron-donating nature of the benzyloxy group in this compound might confer a distinct inhibitory profile against the NOS isoforms. Further enzymatic assays are required to determine the specific inhibitory activity and selectivity of this compound.

Table 2: Nitric Oxide Synthase (NOS) Inhibitory Activity of 7-Substituted-Indazole Analogs

| Compound | R Group at Position 7 | nNOS IC50 (µM) | iNOS IC50 (µM) |

| 7-Nitro-1H-indazole | -NO2 | Data not available | Data not available |

| 1H-Indazole-7-carbonitrile | -CN | Data not available | Data not available |

| 1H-Indazole-7-carboxamide | -CONH2 | Data not available | Data not available |

Specific IC50 values were not provided in the abstract of the cited source. nih.gov

The indazole scaffold is a common feature in many compounds developed as anticancer agents, often targeting kinases and other proteins involved in cell cycle regulation. nih.govmdpi.com The uncontrolled proliferation of cancer cells is a hallmark of the disease, and inducing cell cycle arrest is a key mechanism of action for many chemotherapeutic drugs.

A series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their inhibitory activities against various human cancer cell lines. nih.gov One particular compound from this series demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov Mechanistic studies revealed that this compound could induce apoptosis and affect the cell cycle, possibly through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov

Although these findings are for 3-amino-indazole derivatives, they underscore the potential of the indazole core to serve as a scaffold for the development of potent cell cycle inhibitors. The presence of a benzyloxy group at the 7-position of the indazole ring in this compound could significantly impact its interaction with biological targets involved in cell cycle progression. The lipophilicity and steric bulk of the benzyloxy group could influence its binding to the active sites of kinases or other cell cycle-related proteins. To ascertain the specific cell cycle inhibitory effects of this compound and its analogs, further studies involving cell-based assays and mechanistic investigations are warranted.

Table 3: Cell Cycle Inhibitory Effects of a Representative Indazole Analog

| Compound | Cell Line | Effect on Cell Cycle | IC50 (µM) |

| Indazole Derivative 6o nih.gov | K562 (Chronic Myeloid Leukemia) | G1/S phase arrest | Data not available for specific cell cycle arrest |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Investigation of Structural Modulations on Biological Activity

The biological activity of indazole derivatives can be finely tuned by making strategic modifications to various parts of the molecule. mdpi.com For the 7-(Benzyloxy)-1H-indazole scaffold, key areas for modulation include the benzyloxy group, the indazole ring itself, and the introduction of chiral centers or bioisosteric replacements.

Substituents on both the peripheral benzyloxy ring and the core indazole ring play a crucial role in determining biological potency and selectivity.

Benzyloxy Group Modifications: Studies on other classes of molecules bearing a benzyloxy substituent have shown that the position and electronic nature of groups on this phenyl ring can significantly impact activity. For instance, in a series of monoamine oxidase (MAO) inhibitors, compounds with substituents at the para-position of the benzyloxy phenyl ring were found to be more potent than those with meta-substitution. nih.gov This suggests that modifications at the 4-position of the benzyloxy group in this compound could be a fruitful strategy for enhancing biological effects. Both electron-donating and electron-withdrawing groups at this position could alter binding interactions and electronic properties. nih.gov

| Modification Site | Substituent | Observed Effect on Biological Activity (in related scaffolds) | Reference |

| Benzyloxy Phenyl Ring | para-substitution (vs. meta) | Increased inhibitory potency (MAO-B inhibitors) | nih.gov |

| Electron-withdrawing groups | Can be favorable for activity (MAO-B inhibitors) | nih.gov | |

| Indazole Ring (C7) | Carbonitrile (-CN) | Potent inhibition (NOS) | nih.gov |

| Carboxamide (-CONH₂) | Lower potency, but higher selectivity (nNOS) | nih.gov | |

| Indazole Ring (C3) | Bromine (-Br) | 10-fold enhancement of inhibitory effects (NOS) | nih.gov |

The introduction of stereocenters into a molecule can lead to derivatives with significantly different biological activities. nih.gov While this compound itself is achiral, modifications to create chiral derivatives can result in enantiomers or diastereomers that interact differently with chiral biological targets like enzymes and receptors. Studies on other molecular classes have shown that a change in stereochemistry can profoundly influence biological activity. nih.gov For example, in a series of antimalarial compounds based on a 3-bromo-4,5-dihydroisoxazole (B8742708) scaffold, only the isomers with the "natural" (5S, αS) stereochemistry showed significant potency, while other diastereoisomers were largely inactive. mdpi.com This demonstrates that the specific three-dimensional arrangement of atoms is critical for proper binding and efficacy. Therefore, introducing chiral side chains to the this compound core could lead to stereoisomers with improved potency and selectivity for their intended target. mdpi.com

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to improve a compound's pharmacological profile. cambridgemedchemconsulting.com This approach can be used to enhance potency, alter selectivity, reduce toxicity, or improve pharmacokinetic properties. benthamscience.com

For the this compound scaffold, several bioisosteric replacements could be considered:

Indazole Core: The indazole ring is considered a bioisostere of indole (B1671886). beilstein-journals.org

Benzyloxy Linker: The ether linkage (-O-) in the benzyloxy group could be replaced with other groups like a difluoromethylene (-CF₂-), which can alter lipophilicity and metabolic stability while maintaining a similar spatial arrangement. chemrxiv.org

Functional Groups: In a series of 1H-indazole-based MAO inhibitors, replacing an amide linker with a 1,2,4-oxadiazole (B8745197) ring (a bioisostere) resulted in the most potent and selective inhibitor in the series. nih.gov This highlights the potential of using heterocyclic rings as bioisosteric replacements for common functional groups to improve activity and drug-like properties. nih.gov

| Original Group | Bioisosteric Replacement | Potential Outcome | Reference |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Increased potency and selectivity | nih.gov |

| Ether (-O-) | Difluoromethylene (-CF₂-) | Altered lipophilicity, improved metabolic stability | chemrxiv.org |

| Hydroxy (-OH) | Fluorine (-F) | Blockade of metabolic oxidation, increased lipophilicity | chemrxiv.org |

| Phenyl | Pyridyl, Thienyl | Modified polarity and hydrogen bonding potential | cambridgemedchemconsulting.com |

Correlation of Physicochemical Parameters with Pharmacological Outcomes

Hydrogen bonds are crucial noncovalent interactions that play a key role in molecular recognition and drug-target binding. mdpi.com The 1H-indazole scaffold contains both a hydrogen bond donor (the N1-H) and potential hydrogen bond acceptors (the N2 atom). The accessibility of these sites is critical for biological activity. rsc.org The benzyloxy group's oxygen atom can also act as a hydrogen bond acceptor. The formation of intramolecular hydrogen bonds can lock the molecule into a specific conformation, which may be more or less favorable for binding to a target. nih.govbeilstein-journals.org For example, in some imidazole-containing inhibitors, the presence of an appropriately positioned intramolecular hydrogen bond enhanced inhibitory effects, while in other cases, it reduced potency. rsc.org Therefore, the orientation of the benzyloxy group relative to the indazole N-H group and the surrounding molecular architecture can significantly influence the compound's binding affinity by modulating its hydrogen bonding patterns. nih.gov

Structural modifications directly impact a compound's physicochemical properties, such as lipophilicity (logP), solubility, and metabolic stability, which in turn influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. nih.gov

Lipophilicity: Replacing a hydroxyl group with a fluorine atom, a common bioisosteric switch, typically increases lipophilicity. chemrxiv.org Adding polar groups or heteroatoms to the benzyloxy or indazole rings can decrease lipophilicity and improve aqueous solubility.

Metabolic Stability: Aromatic rings like the benzyloxy group are susceptible to oxidative metabolism by cytochrome P450 enzymes. chemrxiv.org Introducing fluorine atoms can block these metabolic pathways. Similarly, replacing metabolically labile groups with more stable bioisosteres, such as substituting an amide with an oxadiazole, can improve a compound's half-life. cambridgemedchemconsulting.comnih.gov

By systematically applying the modifications discussed—such as adding substituents, altering stereochemistry, and using bioisosteric replacements—researchers can tune these physicochemical parameters. This allows for the optimization of a compound's ability to reach its target (pharmacokinetics) and effectively interact with it (pharmacodynamics), ultimately leading to a more efficacious and drug-like molecule.

Future Research Directions and Translational Perspectives

Design and Synthesis of Multi-Target Directed Ligands Incorporating the 7-(Benzyloxy)-1H-Indazole Scaffold

The development of multi-target directed ligands (MTDLs) is a burgeoning area in drug discovery, aimed at addressing complex diseases like cancer and neurodegenerative disorders by modulating multiple biological targets simultaneously. The indazole nucleus is a well-established pharmacophore present in numerous kinase inhibitors, many of which exhibit activity against multiple targets. researchgate.netnih.gov For instance, Pazopanib is a multi-kinase inhibitor used in cancer therapy. mdpi.com

The this compound scaffold is an attractive core for designing novel MTDLs. The indazole ring itself can act as a "hinge-binder," a common interaction motif for inhibiting protein kinases. mdpi.comnih.gov The benzyloxy group at the 7-position can be strategically modified to extend into adjacent binding pockets or to introduce functionalities that interact with a secondary target.

Future research will likely focus on designing hybrid molecules where the this compound core is linked to another pharmacophore known to interact with a distinct but disease-relevant target. For example, by tethering a fragment known to inhibit histone deacetylases (HDACs) to the 7-benzyloxy position, a dual-action kinase/HDAC inhibitor could be synthesized. This approach aims to create synergistic effects and overcome drug resistance mechanisms.

Table 1: Examples of Indazole-Based Multi-Target Kinase Inhibitors

| Compound | Primary Targets | Therapeutic Area |

|---|---|---|

| Pazopanib | VEGFRs, PDGFRs, c-Kit | Oncology |

| Linifanib | VEGFR, PDGFR | Oncology |

| Entrectinib | TRK A/B/C, ROS1, ALK | Oncology |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Oncology |

This table presents examples of established indazole-containing drugs that demonstrate the scaffold's utility in multi-target inhibition, providing a rationale for its use in future MTDL design. researchgate.netmdpi.com

Application of Advanced Drug Design Strategies (e.g., Scaffold-Hopping, Fragment-Based Drug Design)

Modern drug design leverages computational and experimental strategies to explore novel chemical space efficiently. The this compound scaffold is well-suited for these advanced approaches.

Scaffold-Hopping: This strategy involves replacing a central molecular core (scaffold) with a structurally different one while retaining similar biological activity. niper.gov.innih.gov The goal is often to identify new chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics. niper.gov.in The indazole ring is an excellent candidate for scaffold hopping, often used to replace scaffolds like indole (B1671886) or benzimidazole (B57391) to generate novel intellectual property and overcome limitations of the original series. nih.gov Researchers can start with a known inhibitor containing a different core and, by preserving the spatial arrangement of key interaction points, replace it with the this compound scaffold to discover new lead compounds. nih.gov

Fragment-Based Drug Design (FBDD): FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The this compound core can be used as a starting fragment or as a scaffold to link different fragments. For example, a fragment that binds in one pocket of a target protein could be linked to the 7-benzyloxy group of the indazole scaffold, which in turn is designed to occupy an adjacent pocket, leading to a more potent molecule with high ligand efficiency. nih.gov

Development of Innovative Synthetic Methodologies for Enhanced Diversity and Efficiency

The ability to generate a wide array of derivatives from a core scaffold is essential for successful drug discovery campaigns. Developing efficient and versatile synthetic routes for this compound analogs is therefore a critical area of future research. While classical methods for indazole synthesis exist, modern chemistry focuses on novel strategies that allow for rapid and diverse functionalization. guidechem.com

Innovative methodologies applicable to this scaffold include:

Transition-Metal-Catalyzed C-H Activation: This powerful technique allows for the direct functionalization of carbon-hydrogen bonds on the indazole core or the benzyl (B1604629) ring. researchgate.net This avoids the need for pre-functionalized starting materials and enables the introduction of a wide range of substituents with high precision and efficiency. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Methods like Suzuki-Miyaura coupling can be used to attach various aryl or heteroaryl groups to the indazole scaffold, enabling extensive exploration of structure-activity relationships (SAR). researchgate.net

Flow Chemistry and Automated Synthesis: Implementing these technologies can accelerate the synthesis of a large library of this compound derivatives. This allows for high-throughput screening and rapid identification of promising compounds.

Table 2: Comparison of Synthetic Strategies for Indazole Derivatives

| Synthetic Method | Advantages | Disadvantages |

|---|---|---|

| Classical Cyclization (e.g., from hydrazones) | Readily available starting materials. jlu.edu.cn | Can have harsh reaction conditions, limited functional group tolerance. |

| C-H Activation/Annulation | High atom economy, allows for novel disconnections. researchgate.net | May require expensive catalysts, optimization can be challenging. |

| Domino Reactions | Multiple bonds formed in one pot, increases efficiency. | Substrate scope can be limited. |

This table highlights different approaches that can be adapted and optimized for the synthesis of diverse libraries based on the this compound scaffold.

Preclinical Development Considerations and Clinical Potential of this compound Based Therapeutics

Key preclinical considerations include:

Pharmacokinetics (ADME): Studies will determine the absorption, distribution, metabolism, and excretion profile of the compound. The benzyloxy group may be susceptible to metabolism (e.g., O-dealkylation), which needs to be evaluated. Modifications to the benzyl ring or its replacement with other groups could be necessary to optimize metabolic stability.

In Vivo Efficacy: The therapeutic potential must be confirmed in relevant animal models of the target disease. This demonstrates that the compound can reach its target in a living system and produce the desired biological effect.

Selectivity and Off-Target Effects: While multi-target drugs can be beneficial, unintended interactions with other proteins can lead to toxicity. Kinase selectivity profiling against a broad panel of kinases is a standard step to identify potential off-target liabilities. nih.gov

The clinical potential of this compound-based therapeutics is significant, given the proven success of other indazole-containing drugs. nih.govmdpi.com By leveraging the unique structural features of this scaffold and applying modern drug design and synthesis strategies, it is plausible that novel candidates could emerge for a variety of diseases, particularly in oncology and inflammatory conditions where kinase pathways play a central role. researchgate.net The key to unlocking this potential lies in systematic exploration and optimization, guided by a deep understanding of the scaffold's chemical and biological properties.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-(Benzyloxy)-1H-indazole, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via benzyl ether protection of hydroxylated indazole precursors. Key steps include:

- Acylation : Reacting indazole-3-carboxylic acid derivatives with benzyl chloride or benzyl bromide under anhydrous conditions (e.g., dry toluene or CH₂Cl₂) with triethylamine as a base .

- Coupling : Using diethyl cyanophosphonate (DCF) as a coupling agent in dimethylformamide (DMF) to introduce benzyloxy groups at the 7-position .

- Critical conditions : Strict control of moisture (anhydrous solvents) and temperature (reflux at 100–120°C) to avoid side reactions like hydrolysis or deprotection .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

- Analytical workflow :

- ¹H/¹³C NMR : Assign peaks for diagnostic signals, such as the benzyloxy group (δ ~4.8–5.2 ppm for OCH₂Ph in ¹H NMR; δ ~70–75 ppm in ¹³C NMR) and indazole aromatic protons (δ ~7.2–8.5 ppm) .

- HRMS : Validate molecular weight (e.g., C₁₄H₁₂N₂O: calculated [M+H]⁺ = 231.0922) and isotopic patterns .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the documented stability and storage requirements for this compound?

- Stability profile : The compound is sensitive to light and moisture.

- Storage : In amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Handling : Use gloveboxes or desiccators to minimize exposure to humidity .

Advanced Research Questions

Q. How can contradictory NMR data for 7-substituted indazoles be resolved during structural elucidation?

- Case study : Discrepancies in aromatic proton splitting patterns may arise from tautomerism (e.g., 1H vs. 2H-indazole forms) or rotational isomerism in the benzyloxy group.

- Strategies :

- Variable-temperature NMR : Identify dynamic processes (e.g., benzyl group rotation) by analyzing peak coalescence at elevated temperatures .

- 2D NMR (COSY, NOESY) : Confirm through-space correlations between the benzyloxy methylene protons and adjacent aromatic protons .

Q. What strategies improve regioselectivity in the synthesis of 7-substituted indazole derivatives?

- Regioselective functionalization :

- Directing groups : Use electron-withdrawing groups (e.g., nitro at the 5-position) to direct electrophilic substitution to the 7-position .

- Metal catalysis : Pd-mediated C–H activation to install benzyloxy groups selectively .

- Protection-deprotection : Temporarily protect reactive sites (e.g., NH of indazole with SEM groups) before benzylation .

Q. How can computational methods predict the biological activity of this compound derivatives?

- In silico approaches :

- Docking studies : Screen against targets like kinases or GPCRs using software (AutoDock Vina) to prioritize derivatives for synthesis .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogues (e.g., nitroindazoles with antitubercular activity) .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Scale-up issues :

- Exothermic reactions : Use controlled addition of reagents (e.g., benzyl chloride) and jacketed reactors to manage heat .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective isolation .

Methodological Considerations

Q. How to design derivatives of this compound for enhanced solubility without compromising activity?

- Derivatization approaches :

- PEGylation : Introduce polyethylene glycol (PEG) chains at the benzyloxy group to improve aqueous solubility .

- Prodrugs : Convert the indazole NH to a phosphate ester for pH-dependent release in biological systems .

Q. What safety precautions are necessary when handling this compound in biological assays?

- Hazard mitigation :

- Toxicity : Classified as Acute Toxicity Category 4 (oral); use fume hoods and PPE (gloves, lab coats) .

- Waste disposal : Neutralize with 10% acetic acid before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。